molecular formula C11H13N3O2 B13424675 1-Azido-4-(phenylmethoxy)-2-butanone

1-Azido-4-(phenylmethoxy)-2-butanone

Cat. No.: B13424675
M. Wt: 219.24 g/mol
InChI Key: XUBXFTWNVOIESI-UHFFFAOYSA-N
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Description

1-Azido-4-(phenylmethoxy)-2-butanone is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is characterized by the presence of an azido group (-N₃) attached to a butanone backbone, with a phenylmethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-(phenylmethoxy)-2-butanone can be synthesized through a multi-step process. One common method involves the conversion of alcohols to azides using reagents such as triphenylphosphine (PPh₃), iodine (I₂), and sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) . The reaction typically proceeds under mild conditions and yields the desired azide product.

Industrial Production Methods: Industrial production of azides often involves the diazotization of aromatic amines followed by azidation. This process can be carried out using cross-linked poly(4-vinylpyridine)-supported nitrite ion and sodium azide in water at room temperature . This method is advantageous due to its mild reaction conditions and high efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-(phenylmethoxy)-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: The major product is the corresponding amine.

    Cycloaddition: The major product is a triazole derivative.

Scientific Research Applications

1-Azido-4-(phenylmethoxy)-2-butanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azido-4-(phenylmethoxy)-2-butanone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is facilitated by copper(I) catalysts, which activate the azide and alkyne for the cycloaddition . The resulting triazole rings are stable and can interact with various molecular targets, making them useful in drug development and material science.

Comparison with Similar Compounds

  • 1-Azido-4-methoxybenzene
  • 1-Azido-4-chlorobenzene
  • 1-Azido-4-fluorobenzene

Comparison: 1-Azido-4-(phenylmethoxy)-2-butanone is unique due to the presence of both an azido group and a phenylmethoxy substituent. This combination imparts distinct reactivity and properties compared to other azides, such as 1-Azido-4-methoxybenzene, which lacks the butanone backbone . The phenylmethoxy group can influence the electronic properties and reactivity of the compound, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-azido-4-phenylmethoxybutan-2-one

InChI

InChI=1S/C11H13N3O2/c12-14-13-8-11(15)6-7-16-9-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

XUBXFTWNVOIESI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(=O)CN=[N+]=[N-]

Origin of Product

United States

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